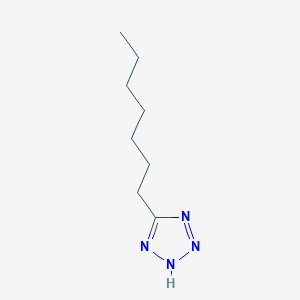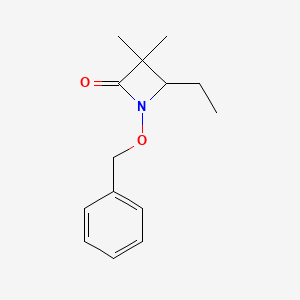
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyloxy group, an ethyl group, and two methyl groups attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the azetidinone ring.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form an azetidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium iodide (NaI).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one depends on its specific application. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidinone ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Benzyloxy)-3,3-dimethylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-4-methyl-3,3-dimethylazetidin-2-one: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
1-(Benzyloxy)-4-ethylazetidin-2-one: Lacks the two methyl groups, which can alter its steric and electronic characteristics.
The presence of the ethyl and methyl groups in this compound makes it unique in terms of its steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
91078-06-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-4-12-14(2,3)13(16)15(12)17-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI Key |
IMWQURZWWOKVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)N1OCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


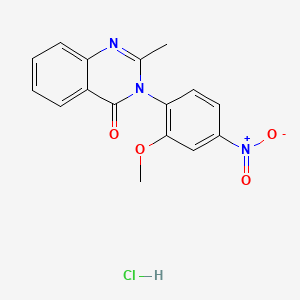
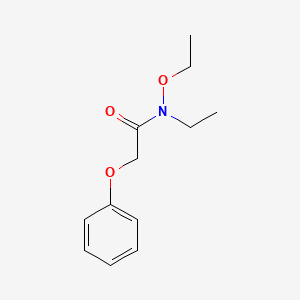
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
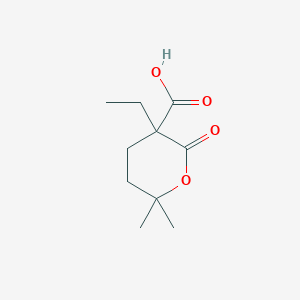
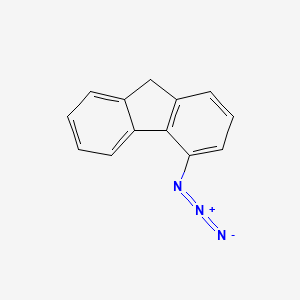

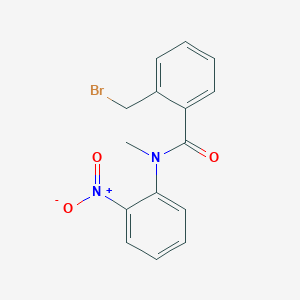
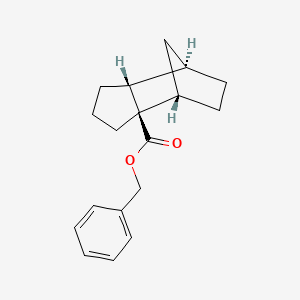
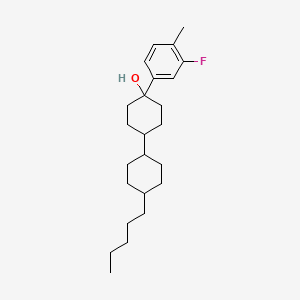
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
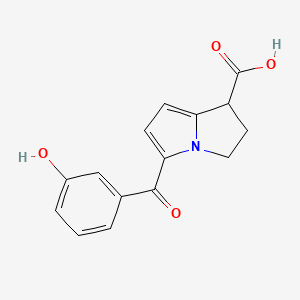

![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
